
Manganese(2+),2,3,4,5,6-pentahydroxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {[(2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOYL]OXY}MANGANIO (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOATE is a complex organometallic compound featuring manganese as the central metal ion This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOYL]OXY}MANGANIO (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOATE typically involves the reaction of manganese salts with hexanoic acid derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation of the manganese ion. Common reagents include manganese(II) chloride and hexanoic acid, with the reaction being facilitated by a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[(2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOYL]OXY}MANGANIO (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOATE: undergoes various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced back to manganese(II) under suitable conditions.
Substitution: Ligand exchange reactions can occur, where the hexanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while substitution reactions can produce a variety of manganese-ligand complexes.
Scientific Research Applications
{[(2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOYL]OXY}MANGANIO (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOATE: has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model for studying metalloenzymes.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[(2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOYL]OXY}MANGANIO (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOATE involves its interaction with molecular targets through coordination chemistry. The manganese center can participate in redox reactions, facilitating electron transfer processes. The hydroxyl groups and hexanoate backbone provide additional sites for hydrogen bonding and electrostatic interactions, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Manganese(II) acetate: Another manganese complex with acetate ligands.
Manganese(III) acetylacetonate: A manganese complex with acetylacetonate ligands.
Manganese(IV) oxide: An inorganic manganese compound with different oxidation states.
Uniqueness
{[(2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOYL]OXY}MANGANIO (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOATE: is unique due to its specific ligand structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H24MnO14 |
|---|---|
Molecular Weight |
447.25 g/mol |
IUPAC Name |
manganese;2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/2C6H12O7.Mn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13); |
InChI Key |
MFRCYNUFJYLVKK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


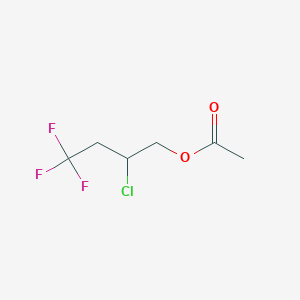
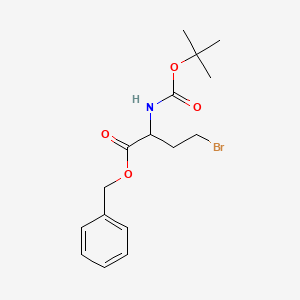
![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14783847.png)
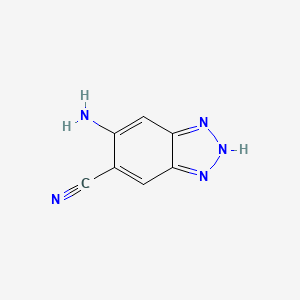

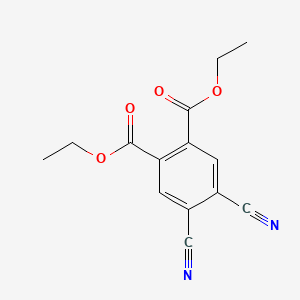
![Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate](/img/structure/B14783872.png)
![4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide](/img/structure/B14783878.png)
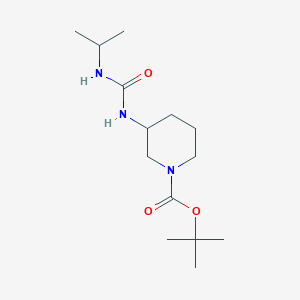
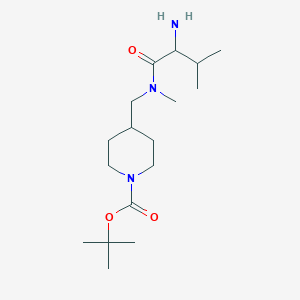
![Methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate](/img/structure/B14783894.png)
![cis-1-[1-[4-(Trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine](/img/structure/B14783905.png)
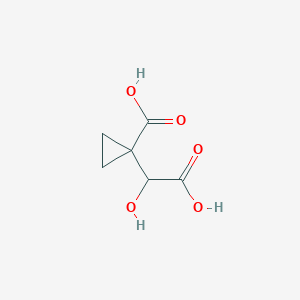
![(8R,10S,14R)-17-[(2S)-2-hydroxy-6-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14783930.png)
